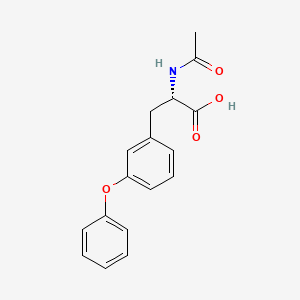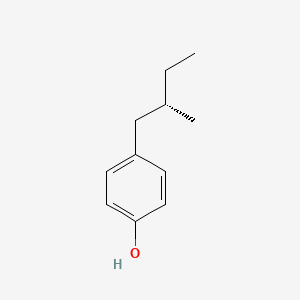
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride
説明
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is a chemical compound with the CAS Number: 59197-90-9. It has a molecular weight of 275.61 . The IUPAC name for this compound is 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarbonyl chloride .
Synthesis Analysis
The synthesis of this compound has been described in the literature . For instance, heating ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with chloroacetyl chloride resulted in a mixture of two isomeric O-acylation products . Other reactions with different reagents such as urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded corresponding condensation products .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H5ClF3NO2/c12-10(18)7-4-16-8-3-5(11(13,14)15)1-2-6(8)9(7)17/h1-4H, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it was used in the preparation of (4-hydroxy-7-trifluoromethylquinolin-3-yl)formaldehyde . It also exhibits reactivity when heated with chloroacetyl chloride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.61 . The InChI code provides information about its molecular structure .科学的研究の応用
Anticancer Activity
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride derivatives show potential in anticancer research. Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a related compound, demonstrated moderate cytotoxic activity against various cancer cell lines, including MCF-7 (mammary gland cancer), HePG2 (hepatocellular carcinoma), and HCT-116 (human colorectal carcinoma). Efforts to enhance its cytotoxicity involved modifications to the side-chain substituent or the formation of new heterocyclic rings fused to the pyridine ring, leading to various synthesized derivatives with potential anticancer properties Regal, Shabana, & El‐Metwally, 2020.
Synthesis and Material Science
In the field of synthetic chemistry and materials science, 3-trifluoroacetyl-quinolin-2(1H)-ones, closely related to this compound, have been utilized as carbonyl and acid surrogates in Passerini and Ugi-type reactions. These reactions facilitate the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the compound's versatility in organic synthesis Madhu, Jetti, Narsaiah, & Punna, 2022.
Photophysical Properties
Research on azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) involved derivatives of 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, which is structurally related to this compound. These studies focused on the synthesis and examination of photophysical behaviors, demonstrating the compounds' potential applications in fluorescent materials and sensors Padalkar & Sekar, 2014.
Antimicrobial Studies
The synthesis of new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles derivatives demonstrated significant antimicrobial activity against various microorganisms, including Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum. These findings highlight the potential of this compound derivatives in developing future antimicrobial agents Garudachari, Isloor, Satyanaraya, Ananda, & Fun, 2014.
作用機序
While the exact mechanism of action for this compound is not specified in the search results, quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer agents . They have been shown to inhibit various enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases .
Safety and Hazards
特性
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10(18)7-4-16-8-3-5(11(13,14)15)1-2-6(8)9(7)17/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOJPRTUKCSZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
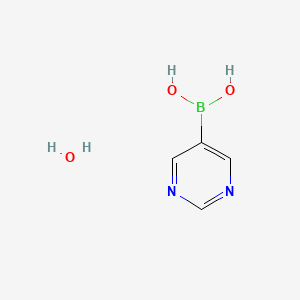
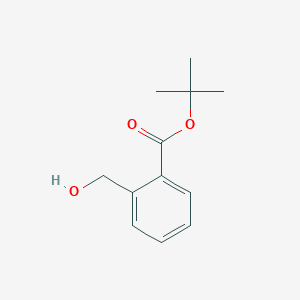
![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
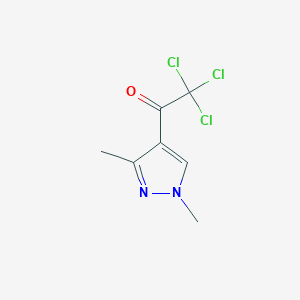
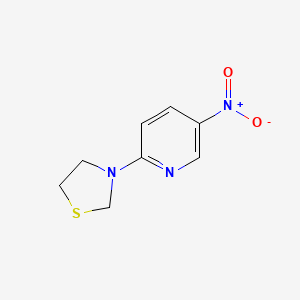
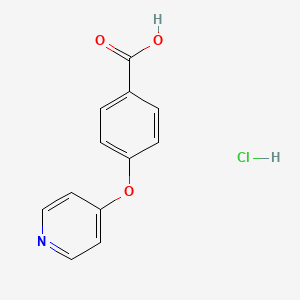
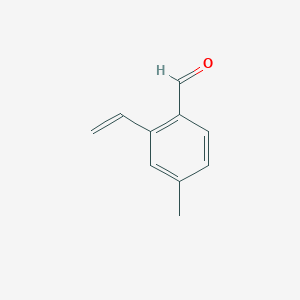


![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)
